molecular formula C26H29O15Cl B190878 Cyanidin-3-O-sambubioside chloride CAS No. 33012-73-6

Cyanidin-3-O-sambubioside chloride

Cat. No. B190878
CAS RN: 33012-73-6
M. Wt: 616.9 g/mol
InChI Key: BWHXEGJOYVNGQH-XOBUMVIESA-N
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Scientific Research Applications

Cancer Research

Cyanidin-3-O-sambubioside has been studied for its potential in cancer treatment. In breast cancer cells, it was found to inhibit metastasis by downregulating matrix metalloproteinase-9, an enzyme involved in cancer cell invasion and angiogenesis (Lee, Hong, Yoo, & Kim, 2013).

Antioxidant Activity

This compound exhibits strong antioxidant properties. It demonstrated greater antioxidant activities than l-ascorbic acid in certain studies, suggesting its potential as a natural antioxidant in food processing and preservation (Kim, Bae, Lee, Lee, & Joo, 2011).

Interaction with Cell Membranes

Research has explored its interaction with mimic lipid membranes, indicating its potential role in understanding the mechanisms of anticancer and antioxidant activity at the cellular level (Strugała, Dudra, & Gabrielska, 2016).

Effects on Meat and Milk Production

In the context of animal diets, cyanidin-3-O-sambubioside has been found to potentially improve the quality of meat and milk. It possesses antibacterial, antiviral, and anthelmintic activities, and its inclusion in animal diets could positively affect the average daily gain and fat meat quality (Lazalde-Cruz, Tirado-González, Miranda-Romero, Mendoza-Martínez, Lara-Bueno, Carrillo-Díaz, & Tirado-Estrada, 2021).

Stability and Degradation Studies

Studies have also focused on the stability and degradation of cyanidin-3-O-sambubioside under various conditions, which is vital for its application in food and pharmaceutical products. Factors like oxygen, polyphenols, and metals significantly impact its degradation rate, influencing its effectiveness and shelf life (Sinela, Mertz, Achir, Rawat, Vidot, Fulcrand, & Dornier, 2017).

Anthocyanin Degradation and Absorption

Another aspect of research has been the absorption and metabolism of cyanidin-3-O-sambubioside in humans, with studies demonstrating its low absorption and excretion compared to other flavonoids. This research is crucial in understanding its bioavailability and potential health benefits (Wu, Cao, & Prior, 2002).

Safety And Hazards

Cyanidin-3-O-sambubioside chloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wash thoroughly after handling. Remove contaminated clothing and wash before reuse56.


Future Directions

Cyanidin-3-O-sambubioside chloride has been studied for its potential therapeutic effects in various conditions. For instance, it has been found to alleviate Alzheimer’s disease syndrome beyond its dogmatic antioxidant activity4. However, more research is needed to fully understand its potential applications and mechanisms of action.


properties

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHXEGJOYVNGQH-XOBUMVIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954628
Record name Cyanidine 3-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

616.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyanidin 3-O-sambubioside chloride

CAS RN

33012-73-6
Record name Cyanidin 3-sambubioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33012-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sambicyanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanidine 3-sambubioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANIDIN 3-O-SAMBUBIOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BIT5WSL15
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
K Vidot, N Achir, C Mertz, A Sinela… - Journal of agricultural …, 2016 - ACS Publications
… Commercial cyanidin-3-O-sambubioside chloride and delphinidin-3-O-sambubioside chloride (Extrasynthese, France) were dissolved separately in malic acid solution (0.1 M, pH 2.2) to …
Number of citations: 13 pubs.acs.org
C Neves, A Pinto, F Gonçalves, DF Wessel - Applied Sciences, 2021 - mdpi.com
… The HPLC standards chlorogenic acid, quercetin, quercetin-3-O-glucoside, and cyanidin-3-O-sambubioside chloride were purchased from Sigma-Aldrich (St. Louis, MO, USA), quercetin…
Number of citations: 10 www.mdpi.com
Y Liu, H Moothoo, R Yu, U Huber - Methods for High-Quality, Safe, and Authentic … - lcms.cz
… Cyanidin-3-O-sambubioside-5-O-glucoside 0.24 784.77 1.43 Cyanidin-3, 5-di-O-glucoside chloride 0.20 161.41 1.51 Cyanidin-3-O-sambubioside chloride 0.54 3.53 7.20 Cyanidin-3-O-…
Number of citations: 2 lcms.cz
S Stuppner, S Mayr, A Beganovic, K Beć, J Grabska… - Sensors, 2020 - mdpi.com
… cyanidin-3-O-glucoside chloride, cyanidin-3-O-sambubioside chloride and cyanidin-3-O-sambubioside-5-O-glucoside chloride reference standards were purchased from Extrasynthese …
Number of citations: 35 www.mdpi.com
M Singh, T Thrimawithana, R Shukla, B Adhikari - Future Foods, 2021 - Elsevier
… Delphinidin 3-O-sambubioside chloride and cyanidin 3-O-sambubioside chloride were found to be the most abundant polyphenolic compounds in all three extracts. Potassium …
Number of citations: 20 www.sciencedirect.com
R Vrzal - Fundamental & Clinical Pharmacology, 2016 - Wiley Online Library
… (CYA-4), cyanidin-3-O-arabinoside chloride (CYA-5), cyanidin-3-O-rhamnoside chloride (CYA-6), cyanidin-3-O-galactoside chloride (CYA-7), cyanidin-3-O-sambubioside chloride (CYA-…
Number of citations: 8 onlinelibrary.wiley.com
J Riha, S Brenner, A Srovnalova, L Klameth… - Food & function, 2015 - pubs.rsc.org
… In LH47 cells, increased levels of SLCO1B1, but not of SLCO1B3 occurred in response to cyanidin-3-O-sambubioside chloride, malvidin-3-O-galactoside chloride and pelargonidin-3-O-…
Number of citations: 17 pubs.rsc.org
Z Dvorak, A Srovnalova, M Svecarova, R Vrzal - Food & function, 2014 - pubs.rsc.org
… (CYA-4), cyanidin-3-O-arabinoside chloride (CYA-5), cyanidin-3-O-rhamnoside chloride (CYA-6), cyanidin-3-O-galactoside chloride (CYA-7), cyanidin-3-O-sambubioside chloride (CYA-…
Number of citations: 6 pubs.rsc.org
A Srovnalova, M Svecarova… - Journal of agricultural …, 2014 - ACS Publications
… (CYA-4), cyanidin-3-O-arabinoside chloride (CYA-5), cyanidin-3-O-rhamnoside chloride (CYA-6), cyanidin-3-O-galactoside chloride (CYA-7), cyanidin-3-O-sambubioside chloride (CYA-…
Number of citations: 33 pubs.acs.org
C Schön, R Wacker, A Micka, J Steudle, S Lang… - Nutrients, 2018 - mdpi.com
Several health promoting effects have been reported for maqui berry, rich in anthocyanins. Direct effects of anthocyanins as well as bioactive metabolites might be involved. Within the …
Number of citations: 37 www.mdpi.com

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